2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13364519
InChI: InChI=1S/C6H12N4/c1-2-6-5-10(4-3-7)9-8-6/h5H,2-4,7H2,1H3
SMILES: CCC1=CN(N=N1)CCN
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol

2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine

CAS No.:

Cat. No.: VC13364519

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine -

Specification

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
IUPAC Name 2-(4-ethyltriazol-1-yl)ethanamine
Standard InChI InChI=1S/C6H12N4/c1-2-6-5-10(4-3-7)9-8-6/h5H,2-4,7H2,1H3
Standard InChI Key JWJHMYMDLQESHV-UHFFFAOYSA-N
SMILES CCC1=CN(N=N1)CCN
Canonical SMILES CCC1=CN(N=N1)CCN

Introduction

Chemical Identity and Structural Features

Molecular Structure

The molecular structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine comprises a five-membered 1,2,3-triazole ring with three nitrogen atoms. The ethyl substituent occupies the 4-position, while the ethanamine group (-CH2CH2NH2) is attached to the 1-position (Figure 1). The molecular formula is C6H12N4, with a molecular weight of 140.19 g/mol.

Key structural attributes:

  • Triazole ring: Exhibits aromaticity and dipole interactions due to nitrogen atom arrangement .

  • Ethyl group: Enhances lipophilicity, influencing solubility and membrane permeability .

  • Ethanamine side chain: Provides a primary amine functional group for further derivatization or coordination chemistry .

Synthesis Methodologies

Propargyl Amine Route

Propargyl amines serve as versatile intermediates in triazole synthesis. A Zn(OAc)2-mediated reaction between ketones and propargyl amine yields propargyl-functionalized triazoles in a single step . For instance, reacting ethyl methyl ketone with propargyl amine could generate the ethyl-substituted triazole core, followed by functionalization to introduce the ethanamine group.

Physicochemical Properties

Thermodynamic Parameters

While experimental data for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine are scarce, analogous compounds provide benchmarks:

PropertyValue (Analogous Compound)Source
Density1.318 g/cm³
Boiling Point266.3°C
LogP (Partition Coeff.)0.739

The ethyl group likely increases hydrophobicity compared to unsubstituted triazoles, as evidenced by higher LogP values .

Spectroscopic Characteristics

  • IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) are expected .

  • NMR: 1H NMR would show signals for ethyl protons (δ 1.2–1.4 ppm, triplet) and amine protons (δ 2.7–3.1 ppm) .

Biological Activity and Applications

Pharmaceutical Building Block

The primary amine group enables conjugation with carboxylic acids or carbonyl compounds, making it a candidate for prodrug design. For example, coupling with NSAIDs could enhance bioavailability through improved solubility .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the ethyl or ethanamine groups could optimize bioactivity. For instance, replacing ethyl with bulkier alkyl chains might enhance target binding affinity .

Catalytic Applications

The triazole ring’s ability to coordinate metals suggests utility in heterogeneous catalysis. Immobilizing this compound on solid supports could facilitate recyclable catalytic systems for click chemistry .

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